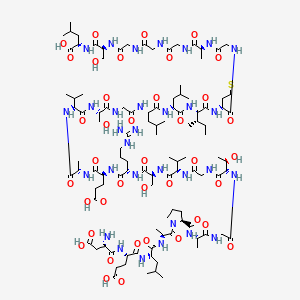

H-Asp-Glu-Leu-Ala-Pro-Ala-Gly-Thr-Gly-Val-Ser-Arg-Glu-Ala-Val-Ser-Gly-Leu-Leu-Ile-Met-Gly-Ala-Gly-Gly-Gly-Ser-Leu-OH

Description

This 29-residue peptide features a complex sequence rich in glycine (Gly, 6 residues), alanine (Ala, 4 residues), and hydrophobic residues (e.g., Leu, Ile, Met). Key structural motifs include:

- N-terminal acidic residues (Asp, Glu) that may influence solubility and charge interactions.

- C-terminal hydrophobic cluster (Leu-Leu-Ile-Met) that could mediate membrane interactions or protein folding.

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-[[2-[[2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]propanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C109H185N31O39S/c1-21-55(14)86(106(176)130-65(30-33-180-20)92(162)118-42-76(147)121-56(15)88(158)116-40-75(146)114-39-74(145)115-41-77(148)126-71(47-142)100(170)133-69(108(178)179)37-52(8)9)139-99(169)68(36-51(6)7)132-98(168)66(34-49(2)3)125-78(149)43-119-93(163)70(46-141)134-105(175)85(54(12)13)138-90(160)58(17)122-94(164)63(26-28-81(152)153)129-95(165)62(24-22-31-113-109(111)112)128-101(171)72(48-143)135-104(174)84(53(10)11)136-79(150)45-120-103(173)87(60(19)144)137-80(151)44-117-89(159)57(16)123-102(172)73-25-23-32-140(73)107(177)59(18)124-97(167)67(35-50(4)5)131-96(166)64(27-29-82(154)155)127-91(161)61(110)38-83(156)157/h49-73,84-87,141-144H,21-48,110H2,1-20H3,(H,114,146)(H,115,145)(H,116,158)(H,117,159)(H,118,162)(H,119,163)(H,120,173)(H,121,147)(H,122,164)(H,123,172)(H,124,167)(H,125,149)(H,126,148)(H,127,161)(H,128,171)(H,129,165)(H,130,176)(H,131,166)(H,132,168)(H,133,170)(H,134,175)(H,135,174)(H,136,150)(H,137,151)(H,138,160)(H,139,169)(H,152,153)(H,154,155)(H,156,157)(H,178,179)(H4,111,112,113)/t55-,56-,57-,58-,59-,60+,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,84-,85-,86-,87-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEUPHILKUNKHRD-UFMQLHIRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCSC)C(=O)NCC(=O)NC(C)C(=O)NCC(=O)NCC(=O)NCC(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)CNC(=O)C(C(C)O)NC(=O)CNC(=O)C(C)NC(=O)C1CCCN1C(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCSC)C(=O)NCC(=O)N[C@@H](C)C(=O)NCC(=O)NCC(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C109H185N31O39S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2585.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound H-Asp-Glu-Leu-Ala-Pro-Ala-Gly-Thr-Gly-Val-Ser-Arg-Glu-Ala-Val-Ser-Gly-Leu-Leu-Ile-Met-Gly-Ala-Gly-Gly-Gly-Ser-Leu-OH is a bioactive peptide composed of a sequence of amino acids that may exhibit various biological activities. This article explores its potential biological activities, including antioxidant, anti-inflammatory, and anticancer effects, supported by relevant research findings and case studies.

1. Antioxidant Activity

Antioxidant peptides play a crucial role in neutralizing free radicals and reducing oxidative stress. The sequence of this peptide suggests potential antioxidant properties due to the presence of hydrophilic residues like Ser , Thr , and Glu at strategic positions. Research indicates that peptides with such configurations can effectively scavenge free radicals and enhance cellular defense mechanisms.

Table 1: Antioxidant Activity of Peptides

| Peptide Sequence | Source | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|---|

| H-Asp-Glu... | Synthetic | TBD | Free radical scavenging |

| Gly-Gly-Ser... | Pinto Bean | 0.20 | Proton donation to radical species |

| Pro-Leu-Pro... | Legume Hydrolysate | 0.073 | Antioxidant activity via hydrophobic interactions |

2. Anti-inflammatory Properties

The peptide's structure may also confer anti-inflammatory effects. Bioactive peptides have been documented to modulate inflammatory pathways, particularly through the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. The presence of amino acids like Arg and Glu suggests that this compound could participate in these processes.

Case Study: In Vivo Anti-inflammatory Effects

A study on a similar peptide derived from milk proteins demonstrated significant reductions in inflammation markers in a rat model subjected to induced inflammation. The peptide effectively decreased levels of TNF-α while increasing IL-10, an anti-inflammatory cytokine, indicating its potential therapeutic application in inflammatory diseases .

3. Anticancer Activity

Recent advances in peptide research have highlighted the potential of bioactive peptides as anticancer agents. The specific sequence of this compound may influence cell proliferation and apoptosis in cancer cells.

Research Findings on Anticancer Effects

In vitro studies have shown that peptides can inhibit cell proliferation in various cancer cell lines, including lung and breast cancer cells. For instance, peptides with similar structures have been reported to induce apoptosis through mitochondrial pathways, suggesting that this compound might exhibit comparable effects .

Table 2: Anticancer Activity of Peptides

Comparison with Similar Compounds

Structural and Functional Comparisons

Table 1: Key Attributes of Target Peptide and Analogs

* Estimated based on average amino acid molecular weight (110–130 Da/residue).

Key Observations :

Phosphorylation Potential: The target peptide shares Ser/Thr residues with LRRASLG, a confirmed substrate for cAMP-dependent protein kinase . Unlike LRRASLG, the target peptide lacks Arg-rich motifs critical for kinase recognition but may utilize its Ser14/Ser28 for similar enzymatic interactions.

Hydrophobic Domains :

- The target peptide’s C-terminal Leu-Leu-Ile-Met cluster resembles the Val/Ile/Leu-rich regions in Gly-Leu-Lys-Ala-Gly-Val-Ile-Ala-Val (), which are associated with membrane interaction or protein stability.

Proline Influence :

- Proline residues in H-Met-Asp-Pro-Val-Asp-Pro-Asn-Ile-Glu-OH () and IPAPQGAVLVQREKDLPNYNWNSFGLRF () induce structural rigidity. The target peptide’s Pro-Ala segment (positions 5–6) may similarly restrict conformational flexibility.

Applications :

- While LRRASLG derivatives are used in kinase assays (), the target peptide’s length and Gly/Ala repeats suggest utility in structural studies (e.g., NMR or crystallography). IPAPQGAVLVQREKDLPNYNWNSFGLRF () demonstrates that peptides of comparable length (~3200 Da) serve as screening tools, implying analogous applications for the target peptide.

Preparation Methods

Protection Strategies

- N-terminal protection: The Fmoc (9-fluorenylmethyloxycarbonyl) group is widely used due to its base-labile nature, allowing mild deprotection with piperidine.

- Side-chain protection: Acid-labile protecting groups such as t-butyl (tBu) for Ser, Thr, Asp, Glu; Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) for Arg; and Boc (tert-butyloxycarbonyl) for the last amino acid if needed.

Coupling Reagents and Conditions

- Coupling is typically performed using carbodiimide-based reagents like DIC (diisopropylcarbodiimide) combined with additives such as HOBt (1-hydroxybenzotriazole) or HOAt to suppress racemization and improve yield.

- Alternative coupling agents include HBTU or HATU, which facilitate efficient amide bond formation.

- For glycine-rich segments (notably the triple glycine stretch in this peptide), preactivation of dipeptides like Fmoc-Gly-Gly-OH with DIC/HOBt has been shown to improve coupling efficiency and reduce deletion sequences.

Synthetic Cycle

- Deprotection: Removal of Fmoc group with 20% piperidine in DMF.

- Coupling: Addition of the next Fmoc-protected amino acid with coupling reagents.

- Washing: Removal of excess reagents and byproducts using solvents like DMF and MeOH.

- Repetition: Steps 1-3 are repeated sequentially until the full peptide chain is assembled.

Cleavage and Deprotection

- The peptide is cleaved from the resin using a strong acid cocktail, typically 95% trifluoroacetic acid (TFA) with scavengers such as triisopropylsilane (TIS) and ethanedithiol (EDT) to prevent side reactions.

- This step also removes side-chain protecting groups.

- The crude peptide is precipitated by adding cold ether (e.g., methyl tert-butyl ether), filtered, and dried under vacuum.

Purification

- Crude peptides are purified by preparative reversed-phase high-performance liquid chromatography (RP-HPLC) to achieve purity levels exceeding 98.5%, with minimal deletion or addition byproducts (<0.5%).

- Final peptide is lyophilized to obtain a dry, stable powder.

Solution-Phase Fragment Condensation (Optional)

- For peptides with segments difficult to synthesize sequentially, fragment condensation can be employed.

- Short peptide fragments are synthesized separately, purified, and then chemically ligated in solution.

- This method can reduce synthesis time and improve yields for long peptides but requires careful optimization to avoid side reactions.

Specific Considerations for the Target Peptide

- The presence of multiple glycine residues (Gly-Gly-Gly) necessitates careful coupling strategies to avoid glycine deletion or addition byproducts.

- Proline residues require attention due to their cyclic structure, which can slow coupling rates.

- Side-chain protecting groups for Ser, Thr, Glu, Asp, and Arg are essential to prevent undesired side reactions during synthesis and cleavage.

- The sequence’s length (~28 amino acids) fits well within the capability of automated SPPS with high efficiency.

Data Table: Typical SPPS Parameters for the Target Peptide

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Resin | Polystyrene-based resin with linker | Insoluble support for peptide elongation |

| N-terminal protection | Fmoc group | Removed by 20% piperidine in DMF |

| Side-chain protections | Ser(tBu), Thr(tBu), Asp(OtBu), Glu(OtBu), Arg(Pbf) | Acid-labile protecting groups |

| Coupling reagents | DIC/HOBt or HBTU/HOBt | 3 equivalents of amino acid used |

| Coupling time | 30–60 minutes per amino acid | Longer for difficult residues |

| Cleavage cocktail | 95% TFA, 2.5% TIS, 2.5% EDT | 2 hours at room temperature |

| Precipitation solvent | Cold methyl tert-butyl ether (MTBE) | Peptide precipitated and filtered |

| Purification | Preparative RP-HPLC | Achieves >98.5% purity |

| Final product | Lyophilized peptide powder | Stable for storage and further use |

Research Findings Supporting Methodology

- The method described aligns with patented procedures for peptides containing poly-glycine sequences, which emphasize the importance of Fmoc chemistry, side-chain protection, and optimized coupling to minimize deletion or addition byproducts.

- Studies on collagen-model peptides and other complex sequences confirm the efficacy of Fmoc-SPPS combined with HBTU/HOBt coupling reagents for high-fidelity synthesis.

- Challenges such as aspartimide formation during synthesis of sequences containing Asp and Glu residues can be mitigated by using appropriate protecting groups and orthogonal deprotection strategies.

Q & A

(Basic) What are the recommended methods for synthesizing this peptide, and how can purity be ensured?

Methodological Answer:

Solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethoxycarbonyl) chemistry is the standard approach. Key steps include:

- Resin selection : Use Wang or Rink amide resin for C-terminal amidation.

- Coupling reagents : HBTU/HOBt or DIC/Oxyma Pure for efficient activation.

- Deprotection : 20% piperidine in DMF for Fmoc removal.

- Purification : Reverse-phase HPLC (C18 column) with gradients of acetonitrile/water (0.1% TFA).

- Characterization : ESI-MS for molecular weight confirmation and analytical HPLC (>95% purity threshold).

Critical Note: Counterion choice (e.g., TFA vs. acetic acid) impacts solubility and bioactivity; dialysis or lyophilization may be required for salt removal .

(Advanced) How can experimental conditions be optimized to minimize side reactions (e.g., aspartimide formation or oxidation) during synthesis?

Methodological Answer:

- Statistical Design of Experiments (DoE) : Use factorial designs to test variables like temperature (4°C vs. room temperature), coupling time (30–120 min), and solvent composition (DMF/DCM mixtures). This reduces trial runs while identifying critical factors .

- Real-Time Monitoring : Implement inline FTIR or Raman spectroscopy to track coupling efficiency and detect premature deprotection.

- Side-Chain Protection : Use tert-butyl for Thr/Ser and trityl for Asn/Gln to suppress β-sheet aggregation. For methionine-containing sequences (e.g., Ile-Met), add 1% DTT to prevent oxidation .

(Basic) What analytical techniques are critical for confirming structural integrity post-synthesis?

Methodological Answer:

- Mass Spectrometry (ESI-MS or MALDI-TOF) : Confirm molecular weight (±1 Da tolerance).

- Circular Dichroism (CD) : Assess secondary structure (e.g., α-helix or β-sheet content) in buffer solutions.

- 2D NMR (HSQC, TOCSY) : Verify sequence-specific correlations and rule out misfolded isomers.

- Purity Validation : Analytical HPLC (C4/C18 columns) with UV detection at 214 nm for peptide backbone .

(Advanced) How should researchers address discrepancies in bioactivity data across experimental batches?

Methodological Answer:

- Controlled Replication : Repeat assays with independent synthesis batches under identical conditions (pH, temperature, buffer).

- Aggregation Analysis : Use dynamic light scattering (DLS) or SEC-MALS to detect oligomers.

- Post-Translational Modification (PTM) Screening : LC-MS/MS to identify oxidation (Met), deamidation (Asn/Gln), or truncations.

- Statistical Analysis : Apply ANOVA to isolate variability sources (e.g., cell-line passage number vs. peptide handling) .

(Advanced) How can machine learning (ML) models enhance the study of this peptide’s conformational dynamics?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Train ML algorithms (e.g., neural networks) on MD trajectories to predict folding pathways under varying pH/temperature conditions.

- Data Fusion : Integrate CD, NMR, and cryo-EM data into ML frameworks to resolve transient structural states.

- Optimization : Use reinforcement learning to propose mutations (e.g., Gly→Ala substitutions) that stabilize desired conformations .

(Basic) What are the recommended storage conditions to maintain peptide stability?

Methodological Answer:

- Short-Term : Dissolve in 0.1% acetic acid (pH 3–4) and store at –20°C.

- Long-Term : Lyophilize and store at –80°C under argon to prevent oxidation.

- Avoid : Freeze-thaw cycles, high-salt buffers (promote aggregation), and prolonged exposure to light .

(Advanced) What strategies can resolve low yield during large-scale synthesis of this hydrophobic peptide?

Methodological Answer:

- Solvent Optimization : Use DIC/Oxyma in DMF/DCM (1:1) with 10% DMSO to improve solubility.

- Segment Condensation : Synthesize shorter fragments (e.g., residues 1–10 and 11–30) followed by native chemical ligation.

- Membrane-Assisted Purification : Employ tangential flow filtration (TFF) to isolate full-length peptides from truncation products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.